(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a methanamine group
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways . For example, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structure of the derivative .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could potentially include pathways related to inflammation, cancer, viral infections, and other diseases .
Pharmacokinetics
The molecular weight of the compound is 22169 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine: Similar structure but with the substitution at the 4-position of the pyrazole ring.
Uniqueness
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl group and the methanamine group on the pyrazole ring provides distinct chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMHFMFJQMYGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-19-7 |
Source
|
Record name | (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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